3-[bis(2-methyl-1H-indol-3-yl)methyl]-2-chlorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[bis(2-methyl-1H-indol-3-yl)methyl]-2-chlorophenol is a complex organic compound that features a phenol group substituted with a chlorophenyl group and two indole moieties. Indole derivatives are significant in medicinal chemistry due to their presence in various natural products and their biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[bis(2-methyl-1H-indol-3-yl)methyl]-2-chlorophenol typically involves the reaction of 2-methyl-1H-indole with a chlorophenol derivative under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods
Industrial production methods for indole derivatives often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to scale up the production efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
3-[bis(2-methyl-1H-indol-3-yl)methyl]-2-chlorophenol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like manganese dioxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole moiety.
Common Reagents and Conditions
Oxidation: Manganese dioxide in carbon tetrachloride.
Reduction: Sodium borohydride in methanol.
Substitution: Methanesulfonic acid in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of azepinoindole derivatives .
Wissenschaftliche Forschungsanwendungen
3-[bis(2-methyl-1H-indol-3-yl)methyl]-2-chlorophenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[bis(2-methyl-1H-indol-3-yl)methyl]-2-chlorophenol involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, leading to its biological effects. For example, it can inhibit certain enzymes by forming hydrogen bonds with their active sites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3’-bisindolylphenylmethane
- α,α-bis(3-indolyl)methyl-benzene
- 3-((1H-indol-3-yl)(phenyl)methyl)-1H-indole
Uniqueness
3-[bis(2-methyl-1H-indol-3-yl)methyl]-2-chlorophenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C25H21ClN2O |
---|---|
Molekulargewicht |
400.9 g/mol |
IUPAC-Name |
3-[bis(2-methyl-1H-indol-3-yl)methyl]-2-chlorophenol |
InChI |
InChI=1S/C25H21ClN2O/c1-14-22(16-8-3-5-11-19(16)27-14)24(18-10-7-13-21(29)25(18)26)23-15(2)28-20-12-6-4-9-17(20)23/h3-13,24,27-29H,1-2H3 |
InChI-Schlüssel |
NWDJITXENNWMMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=C(C(=CC=C3)O)Cl)C4=C(NC5=CC=CC=C54)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.